molecular formula C9H9BrFN B3094804 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine CAS No. 1260841-36-8

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Cat. No. B3094804
CAS RN: 1260841-36-8
M. Wt: 230.08
InChI Key: YHHPOPJRBQJZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine” can be represented by the InChI code: 1S/C9H9BrFN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H . This compound has a molecular weight of 266.54 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available sources.

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel synthesis method was developed for creating 3-alkyl-2-(aryl imino)-4-cyclopropyl-5-(2′-fluorophenyl)-thiazole derivatives, utilizing 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine as a precursor. This process, conducted at room temperature using poly-4-vinyl pyridine as a catalyst, achieved excellent yields (82–96%). The resultant compounds exhibited significant antibacterial activity against pathogens like Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa (Shiran et al., 2015).

Cyclopropanation Reagents

The compound was used to demonstrate the effectiveness of aluminum carbenoids over traditional cyclopropanation reagents for the synthesis of cyclopropyl amines. This method produced high yields (68–89%) at room temperature, offering a significant advantage over diazomethane, Simmons–Smith, and Furukawa reagents (Kadikova et al., 2015).

Sigma Receptor Ligands

This compound derivatives have been identified as a new class of σ receptor ligands. These compounds exhibit varying selectivities for σ1 and σ2 receptor subtypes, with specific derivatives showing potent activity. This discovery opens new avenues for the development of therapeutic agents targeting σ receptors (Schinor et al., 2020).

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The compound played a role in synthesizing N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which were analyzed for non-covalent interactions using QTAIM. This research provided valuable insights into the nature of interactions within molecules, highlighting the importance of H–H bonding in stabilizing crystal structures (El-Emam et al., 2020).

Enantioselective Synthesis

The compound was instrumental in an enantioselective synthesis process, preserving the enantiomeric purity from the cyclopropane's electrophilic center to the acyclic product. This methodology has potential applications in synthesizing dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHPOPJRBQJZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 4
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 6
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.